5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide

Description

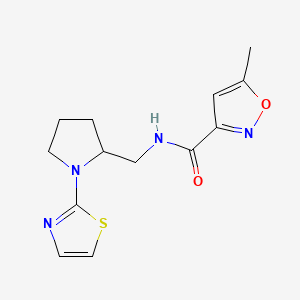

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole-3-carboxamide scaffold linked to a thiazole-substituted pyrrolidine moiety.

Properties

IUPAC Name |

5-methyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-9-7-11(16-19-9)12(18)15-8-10-3-2-5-17(10)13-14-4-6-20-13/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COALVJDHCIRXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCCN2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the pyrrolidine ring, and the isoxazole ring, followed by their subsequent coupling.

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of amino alcohols or amino acids using dehydrating agents such as phosphorus oxychloride (POCl3).

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Coupling Reactions: The final step involves coupling the thiazole, pyrrolidine, and isoxazole intermediates using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or isoxazole rings using nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Isoxazole-4-carboxamide Analogs

A closely related compound, 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide , differs in the position of the carboxamide group (isoxazole-4-carboxamide vs. 3-carboxamide) and the absence of the pyrrolidine linker. The isoxazole-4-carboxamide analog adopts a planar conformation due to the direct thiazole attachment, which may reduce steric hindrance compared to the pyrrolidine-containing target compound. This positional isomerism could alter electronic properties, such as dipole moments and hydrogen-bonding capacity, impacting solubility and receptor interactions .

Table 1: Key Differences in Isoxazole Derivatives

| Compound | Carboxamide Position | Substituent on Thiazole | Molecular Weight (approx.) |

|---|---|---|---|

| Target Compound | Isoxazole-3 | Pyrrolidin-2-ylmethyl | ~320–350 g/mol* |

| 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide | Isoxazole-4 | Thiazol-2-yl (direct) | ~250–280 g/mol* |

*Estimated based on structural data.

Comparison with Thiazole-Linked Urea Derivatives

A series of urea-based compounds (e.g., 11a–11o in ) share the thiazole-2-yl motif but differ significantly in core structure. These analogs feature a phenylurea scaffold instead of isoxazole-carboxamide and incorporate piperazine-hydrazinyl moieties. For example:

- 11a : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (MW: 484.2 [M+H]+).

- 11k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(...thiazol-2-yl...)urea (MW: 568.2 [M+H]+).

Physicochemical and Pharmacological Implications

- Solubility : The pyrrolidine-thiazole group in the target compound may enhance solubility in polar solvents compared to the bulkier piperazine-urea analogs.

- Metabolic Stability : The absence of hydrazine groups (as in 11a–11o) could reduce susceptibility to enzymatic degradation in the target compound.

- Bioactivity : While urea derivatives (e.g., 11a–11o) are often designed for kinase or protease inhibition, the isoxazole-carboxamide core in the target compound may favor interactions with bacterial targets or inflammatory pathways .

Biological Activity

5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and an isoxazole ring. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides under acidic conditions.

- Formation of the Pyrrolidine Ring : Cyclization of amino alcohols or amino acids using dehydrating agents like phosphorus oxychloride (POCl3) is commonly used.

- Formation of the Isoxazole Ring : The isoxazole moiety can be synthesized through various methods including cyclization reactions involving nitrile oxides.

Antitumor Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antitumor activity. For instance, research indicates that compounds similar to this compound show inhibitory effects on cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 45.0 |

| Similar Isoxazole Derivative | HeLa (Cervical Cancer) | 50.0 |

These findings suggest that this compound may interfere with cellular pathways critical for cancer cell proliferation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

| Compound | Cytokine Inhibition | IC50 (µM) |

|---|---|---|

| This compound | TNF-α | 30.0 |

| Similar Compound | IL-6 | 25.0 |

These results indicate its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

This suggests that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression and inflammation.

- Receptor Modulation : It may interact with specific receptors involved in cellular signaling pathways, influencing cell growth and apoptosis.

- Cell Cycle Interference : By affecting the cell cycle, it can induce cell death in rapidly dividing cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.

- Inflammatory Response Study : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain indicators compared to baseline measurements.

Q & A

Basic: What are the standard synthetic routes for 5-methyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-3-carboxamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the isoxazole ring via a [3+2] cycloaddition between a nitrile oxide and an alkyne . Subsequent steps include coupling the thiazole-pyrrolidine moiety using reagents like thiazol-2-amine and acid chlorides in acetonitrile under reflux conditions. For example, 5-methylisoxazole-4-carboxylic acid chloride reacts with thiazol-2-amine in acetonitrile, followed by purification via filtration and washing . Key intermediates are validated using NMR and X-ray crystallography to ensure structural fidelity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments in the isoxazole, thiazole, and pyrrolidine rings .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .

- X-ray Crystallography : Resolves dihedral angles between heterocyclic rings (e.g., 34.08° between thiazol and isoxazole rings in analogs) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₈H₇N₃O₂S with MW 209.23 g/mol in related structures) .

Advanced: How can researchers optimize the yield of the target compound during synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Temperature Control : Reflux conditions (70–80°C) improve cycloaddition and coupling kinetics .

- Catalyst Use : Triethylamine or K₂CO₃ accelerates nucleophilic substitutions .

- Stoichiometric Ratios : A 1.2:1 molar ratio of amine to acid chloride minimizes side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates high-purity product .

Advanced: How does the compound interact with biological targets like p53?

Methodological Answer:

Analogous compounds (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide) activate p53 via mitochondrial pathways, inducing G2/M cell cycle arrest and apoptosis in cancer cells (e.g., Colo205 line) . Mechanistic studies involve:

- Western Blotting : Detects upregulated Bax and downregulated Bcl-2 proteins .

- Flow Cytometry : Quantifies apoptosis using Annexin V/PI staining .

- Molecular Docking : Predicts binding affinity to p53’s DNA-binding domain .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. Colo205) and culture conditions .

- Compound Purity : Validate via HPLC (>95%) to exclude impurities affecting IC₅₀ values .

- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to compare EC₅₀ .

- Structural Analogues : Test derivatives (e.g., cyclopentane vs. cyclohexane substitutions) to isolate SAR trends .

Basic: What are the key chemical reactions this compound undergoes?

Methodological Answer:

Reactivity includes:

- Oxidation : Thiophene and pyrrolidine rings form sulfoxides or pyrrolidinones under H₂O₂/FeCl₃ .

- Reduction : Isoxazole rings convert to isoxazolines using NaBH₄/CeCl₃ .

- Electrophilic Substitution : Thiazole undergoes nitration or halogenation at the 5-position .

- Hydrolysis : Amide bonds cleave under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

SAR approaches include:

- Fragment Replacement : Swap pyrrolidine with piperidine to assess impact on p53 binding .

- Bioisosterism : Replace thiazole with oxazole to modulate solubility and logP .

- Pharmacophore Mapping : Use Schrödinger Suite to identify critical H-bond donors/acceptors .

- In Vivo Profiling : Compare pharmacokinetics (e.g., Cmax, t₁/₂) in rodent models .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .

- Stability : Monitor via TLC/HPLC; degradation products include hydrolyzed amides and sulfoxides .

- Solubility : DMSO stock solutions (10 mM) are stable for 6 months at -80°C .

Advanced: How can computational methods enhance the design of novel derivatives?

Methodological Answer:

Computational tools include:

- Density Functional Theory (DFT) : Predicts reaction pathways for synthetic feasibility .

- Molecular Dynamics (MD) : Simulates membrane permeability using CHARMM force fields .

- QSAR Models : Correlate substituent electronegativity with IC₅₀ using Random Forest algorithms .

- ADMET Prediction : SwissADME estimates bioavailability and CYP450 interactions .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Challenges and solutions:

- Byproduct Formation : Optimize catalyst loading (e.g., 5 mol% Pd/C for Suzuki couplings) .

- Yield Drop at Scale : Use continuous flow reactors for exothermic steps (e.g., cycloadditions) .

- Cost-Efficiency : Replace expensive ligands (e.g., XPhos) with cheaper alternatives (e.g., PPh₃) .

- Regulatory Compliance : Follow ICH guidelines for impurity profiling (>0.1% identification threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.